molecular formula C9H13NO5 B296059 Diethyl 4-(hydroxyimino)-2-pentenedioate

Diethyl 4-(hydroxyimino)-2-pentenedioate

Cat. No. B296059
M. Wt: 215.2 g/mol
InChI Key: GLBWGBBRYJWTFT-LXGGSRJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(hydroxyimino)-2-pentenedioate, also known as DEHPD, is a synthetic compound that belongs to the family of nitrones. It is widely used in scientific research for its potential therapeutic properties. DEHPD has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

Diethyl 4-(hydroxyimino)-2-pentenedioate exerts its therapeutic effects through multiple mechanisms. It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, Diethyl 4-(hydroxyimino)-2-pentenedioate has been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Diethyl 4-(hydroxyimino)-2-pentenedioate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, improve cognitive function, and enhance mitochondrial function. Additionally, Diethyl 4-(hydroxyimino)-2-pentenedioate has been shown to promote angiogenesis and wound healing.

Advantages and Limitations for Lab Experiments

Diethyl 4-(hydroxyimino)-2-pentenedioate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, Diethyl 4-(hydroxyimino)-2-pentenedioate has some limitations. It is not water-soluble, which limits its use in aqueous-based experiments. Additionally, it has a low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on Diethyl 4-(hydroxyimino)-2-pentenedioate. One area of interest is the development of more effective delivery methods to increase its bioavailability. Another area of interest is the investigation of its potential therapeutic properties in other disease models, such as cancer and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of Diethyl 4-(hydroxyimino)-2-pentenedioate and to optimize its therapeutic potential.

Synthesis Methods

Diethyl 4-(hydroxyimino)-2-pentenedioate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization and dehydration. The resulting product is then subjected to esterification with diethyl sulfate to yield Diethyl 4-(hydroxyimino)-2-pentenedioate.

Scientific Research Applications

Diethyl 4-(hydroxyimino)-2-pentenedioate has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to exhibit potent antioxidant and anti-inflammatory effects, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and stroke. Diethyl 4-(hydroxyimino)-2-pentenedioate has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

properties

Molecular Formula

C9H13NO5

Molecular Weight

215.2 g/mol

IUPAC Name

diethyl (E,4Z)-4-hydroxyiminopent-2-enedioate

InChI

InChI=1S/C9H13NO5/c1-3-14-8(11)6-5-7(10-13)9(12)15-4-2/h5-6,13H,3-4H2,1-2H3/b6-5+,10-7-

InChI Key

GLBWGBBRYJWTFT-LXGGSRJLSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=N/O)/C(=O)OCC

SMILES

CCOC(=O)C=CC(=NO)C(=O)OCC

Canonical SMILES

CCOC(=O)C=CC(=NO)C(=O)OCC

Origin of Product

United States

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